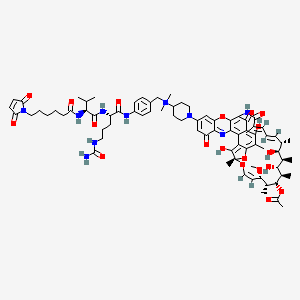

MC-Val-Cit-PAB-dimethylDNA31

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MC-Val-Cit-PAB-dimethylDNA31 is a drug-linker conjugate employed in antibody-drug conjugates (ADCs). This compound exhibits robust antitumor efficacy by utilizing the ADC linker, MC-Val-Cit-PAB, to link to the potent antitumor agent dimethylDNA31. Notably, dimethylDNA31 also demonstrates significant bactericidal activity against both persister and stationary-phase Staphylococcus aureus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

MC-Val-Cit-PAB-dimethylDNA31 is synthesized through a series of chemical reactions that involve the conjugation of dimethylDNA31 with the ADC linker MC-Val-Cit-PAB. The synthetic route typically involves the following steps:

Activation of the ADC linker: The MC-Val-Cit-PAB linker is activated using appropriate reagents to facilitate its conjugation with dimethylDNA31.

Conjugation Reaction: The activated linker is then reacted with dimethylDNA31 under controlled conditions to form the final conjugate, this compound

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

MC-Val-Cit-PAB-dimethylDNA31 undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the original compound with different functional groups or oxidation states .

Wissenschaftliche Forschungsanwendungen

MC-Val-Cit-PAB-dimethylDNA31 has a wide range of scientific research applications, including:

Chemistry: The compound is used in the development of new chemical reactions and synthetic methodologies.

Biology: It is employed in biological studies to investigate its bactericidal activity against Staphylococcus aureus and other bacteria.

Medicine: The compound is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, leveraging its potent antitumor activity.

Industry: This compound is used in the production of ADCs for pharmaceutical applications

Wirkmechanismus

MC-Val-Cit-PAB-dimethylDNA31 exerts its effects through a mechanism that involves the targeted delivery of the antitumor agent dimethylDNA31 to cancer cells. The ADC linker, MC-Val-Cit-PAB, facilitates the release of dimethylDNA31 within the tumor microenvironment, where it exerts its cytotoxic effects by interfering with cellular processes essential for cancer cell survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mc-VC-PAB-SN38: A drug-linker conjugate that utilizes the ADC linker Mc-VC-PAB to connect with the antitumor agent SN38.

Deruxtecan: An ADC drug-linker conjugate comprising a derivative of DX-8951 (DXd) and a maleimide-GGFG peptide linker.

Mc-MMAE: A drug-linker conjugate for ADC that uses a maleimidocaproyl-conjugated monomethyl auristatin E (MMAE).

VCMMAE: A drug-linker conjugate for ADC with potent antitumor activity, utilizing the mc-vc-PAB-MMAE linker.

Uniqueness

MC-Val-Cit-PAB-dimethylDNA31 is unique due to its dual functionality as both an antitumor agent and a bactericidal agent. This dual activity makes it a valuable compound for the development of ADCs with enhanced therapeutic efficacy and broader applications in both cancer therapy and antibacterial treatments .

Eigenschaften

Molekularformel |

C78H101N10O19+ |

|---|---|

Molekulargewicht |

1482.7 g/mol |

IUPAC-Name |

[1-[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-13-acetyloxy-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-30-yl]piperidin-4-yl]-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-dimethylazanium |

InChI |

InChI=1S/C78H100N10O19/c1-40(2)62(83-56(91)22-15-14-16-33-87-57(92)27-28-58(87)93)76(101)82-52(21-18-32-80-77(79)102)75(100)81-49-25-23-48(24-26-49)39-88(11,12)51-29-34-86(35-30-51)50-37-53(90)63-55(38-50)106-72-64(84-63)59-60-68(96)46(8)71-61(59)73(98)78(10,107-71)104-36-31-54(103-13)43(5)70(105-47(9)89)45(7)67(95)44(6)66(94)41(3)19-17-20-42(4)74(99)85-65(72)69(60)97/h17,19-20,23-28,31,36-38,40-41,43-45,51-52,54,62,66-67,70,94-95H,14-16,18,21-22,29-30,32-35,39H2,1-13H3,(H8-,79,80,81,82,83,84,85,90,91,92,93,96,97,98,99,100,101,102)/p+1/b19-17+,36-31-,42-20+/t41-,43+,44+,45+,52-,54-,62-,66-,67+,70+,78-/m0/s1 |

InChI-Schlüssel |

ZPRVTBDKPIFAGV-SVJSIQBQSA-O |

Isomerische SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)[N+](C)(C)CC8=CC=C(C=C8)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)\C |

Kanonische SMILES |

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)[N+](C)(C)CC8=CC=C(C=C8)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid;2-[bis(hydroxymethyl)amino]ethanol](/img/structure/B11932269.png)

![4-[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]butyl 5-[[3-[(S)-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxycarbonylamino]-phenylmethyl]phenoxy]methyl]-1-methylpyrazole-3-carboxylate](/img/structure/B11932279.png)

![4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one](/img/structure/B11932286.png)

![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B11932292.png)

![(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate](/img/structure/B11932308.png)

![2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate](/img/structure/B11932315.png)

![5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B11932342.png)